molecular formula C26H26N4OS B2587134 N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide CAS No. 440334-32-7

N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide

Cat. No. B2587134
CAS RN: 440334-32-7
M. Wt: 442.58
InChI Key: JLFMHBKYLWAKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a useful research compound. Its molecular formula is C26H26N4OS and its molecular weight is 442.58. The purity is usually 95%.
BenchChem offers high-quality N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research on quinazoline derivatives, including compounds structurally related to N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide, highlights advanced synthetic methodologies and their chemical properties. For instance, Nowak et al. (2015) described the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones through palladium-catalyzed Buchwald–Hartwig coupling reactions, which may be relevant for synthesizing similar compounds (Nowak et al., 2015). Aleqsanyan and Hambardzumyan (2021) reported on the synthesis of hetarylquinolines that involve processes potentially applicable to the synthesis of quinazoline derivatives (Aleqsanyan & Hambardzumyan, 2021).

Biological Activities

The exploration of quinazoline derivatives for potential biological activities has been a significant area of research. The cytotoxicity of certain compounds, such as those mentioned by Nowak et al. (2015), indicates significant anticancer activities, demonstrating the potential therapeutic applications of these chemicals (Nowak et al., 2015). Additionally, the study by Azab et al. (2009) on quinazolinone derivatives reveals their behavior towards nitrogen and sulfur nucleophiles, suggesting applications in designing antimicrobial agents (Azab et al., 2009).

Pharmacological Screening

Further research into quinazoline derivatives has involved pharmacological screening for diverse activities. For example, Patel et al. (2009) synthesized benzothiazoles with quinazolinyl imidazole moieties and screened them for antimicrobial, anti-inflammatory, and anticonvulsant activities, demonstrating the compound's versatility in pharmacological applications (Patel et al., 2009).

properties

IUPAC Name

N-(4-phenylbutan-2-yl)-4-[[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4OS/c1-18(11-12-19-7-3-2-4-8-19)28-25(31)21-15-13-20(14-16-21)17-27-24-22-9-5-6-10-23(22)29-26(32)30-24/h2-4,7-8,13-16,18,22-24,27H,5-6,9-12,17H2,1H3,(H,28,31)(H2,29,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKCCMPDWPVWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)CNC3C4CCCCC4NC(=S)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylbutan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide

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